4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Overview
Description
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a chemical compound belonging to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, and this particular compound features a dimethoxyphenyl group attached to the pyrrolidine ring. The presence of methoxy groups on the phenyl ring can significantly influence the compound's chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenyl ring is treated with reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce any functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrrolidone derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Substitution Products: Substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of pyrrolidine derivatives on various biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can be compared to other similar compounds, such as:
3,4-Dimethoxyphenylacetone: This compound has a similar phenyl structure but lacks the pyrrolidine ring.
3,4-Dimethoxyphenethylamine: Another compound with a phenyl ring and amine group, but without the pyrrolidine structure.
Uniqueness: The presence of the pyrrolidine ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-15-8-13(14)10-5-11(16-3)7-12(6-10)17-4/h5-7,13,15H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGWCWPRZCPNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC(=C2)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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